Cas no 1270535-91-5 (2-fluoro-6-(morpholin-3-yl)phenol)
2-fluoro-6-(morpholin-3-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-6-(morpholin-3-yl)phenol
- EN300-1857539
- AKOS006320806
- 1270535-91-5
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- Inchi: 1S/C10H12FNO2/c11-8-3-1-2-7(10(8)13)9-6-14-5-4-12-9/h1-3,9,12-13H,4-6H2
- InChI Key: FMKUGJJZRPPYHO-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1O)C1COCCN1
Computed Properties
- Exact Mass: 197.08520679g/mol
- Monoisotopic Mass: 197.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 41.5Ų
2-fluoro-6-(morpholin-3-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857539-0.05g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 0.05g |
$1188.0 | 2023-09-18 | ||
| Enamine | EN300-1857539-0.1g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 0.1g |
$1244.0 | 2023-09-18 | ||
| Enamine | EN300-1857539-0.25g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 0.25g |
$1300.0 | 2023-09-18 | ||
| Enamine | EN300-1857539-0.5g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 0.5g |
$1357.0 | 2023-09-18 | ||
| Enamine | EN300-1857539-1.0g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1857539-2.5g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 2.5g |
$2771.0 | 2023-09-18 | ||
| Enamine | EN300-1857539-5.0g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1857539-10.0g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1857539-1g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 1g |
$1414.0 | 2023-09-18 | ||
| Enamine | EN300-1857539-5g |
2-fluoro-6-(morpholin-3-yl)phenol |
1270535-91-5 | 5g |
$4102.0 | 2023-09-18 |
2-fluoro-6-(morpholin-3-yl)phenol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-fluoro-6-(morpholin-3-yl)phenol
2-Fluoro-6-(morpholin-3-yl)phenol (CAS No. 1270535-91-5): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, 2-fluoro-6-(morpholin-3-yl)phenol (CAS No. 1270535-91-5) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, combines a fluorophenol core with a morpholine moiety, making it a versatile intermediate in drug discovery and material science. Its synthetic utility and potential biological activity have garnered attention from researchers worldwide.
The chemical structure of 2-fluoro-6-(morpholin-3-yl)phenol includes a fluorine atom at the 2-position of the phenol ring, which can influence electronic properties and metabolic stability. The morpholin-3-yl group at the 6-position introduces a heterocyclic element, often associated with enhanced solubility and binding affinity in medicinal chemistry. This combination makes the compound a promising candidate for structure-activity relationship (SAR) studies and lead optimization.
Recent trends in drug development highlight the growing demand for fluorinated compounds, as they often exhibit improved pharmacokinetic profiles. Searches for fluoro-phenol derivatives and morpholine-containing scaffolds have surged, reflecting their relevance in designing CNS-targeting drugs and kinase inhibitors. The compound’s CAS No. 1270535-91-5 is frequently queried in databases like SciFinder and Reaxys, underscoring its importance in academic and industrial research.
From a synthetic chemistry perspective, 2-fluoro-6-(morpholin-3-yl)phenol can be prepared via multi-step routes involving nucleophilic aromatic substitution (SNAr) or Pd-catalyzed coupling reactions. Its purification and characterization are critical, with techniques like HPLC and NMR spectroscopy being commonly employed. Researchers often explore its reactivity with other functional groups to expand its utility in library synthesis.
Beyond pharmaceuticals, 2-fluoro-6-(morpholin-3-yl)phenol has potential applications in agrochemicals and material science. Its fluorine atom can impart stability to polymers, while the morpholine ring may contribute to surface modification properties. These attributes align with the increasing focus on sustainable chemistry and green synthesis, topics frequently searched by professionals.
In conclusion, 2-fluoro-6-(morpholin-3-yl)phenol (CAS No. 1270535-91-5) represents a multifaceted compound with broad applicability. Its structural uniqueness, coupled with rising interest in fluorinated building blocks, positions it as a valuable asset in modern chemistry. As research progresses, its role in innovative therapeutics and advanced materials is likely to expand further.
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